molecular formula C13H16N2O3 B12422920 6-Hydroxy Melatonin-d4

6-Hydroxy Melatonin-d4

Cat. No.: B12422920
M. Wt: 252.30 g/mol
InChI Key: OMYMRCXOJJZYKE-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy Melatonin-d4 is a deuterium-labeled derivative of 6-Hydroxy Melatonin. This compound is primarily used in scientific research as a stable isotope-labeled standard. The incorporation of deuterium atoms into the molecule makes it useful for various analytical and pharmacokinetic studies, particularly in the field of drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy Melatonin-d4 involves the deuteration of 6-Hydroxy MelatoninOne common method involves the use of deuterated reagents and solvents under controlled conditions to achieve the desired level of deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research and analytical purposes .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy Melatonin-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated analogs with modified functional groups .

Mechanism of Action

The mechanism of action of 6-Hydroxy Melatonin-d4 is similar to that of melatonin. It acts as a full agonist of the MT1 and MT2 receptors, which are involved in regulating circadian rhythms and sleep-wake cycles. Additionally, it exhibits antioxidant and neuroprotective properties, making it more potent in these regards compared to melatonin .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

252.30 g/mol

IUPAC Name

N-[1,1,2,2-tetradeuterio-2-(6-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H16N2O3/c1-8(16)14-4-3-9-7-15-11-6-12(17)13(18-2)5-10(9)11/h5-7,15,17H,3-4H2,1-2H3,(H,14,16)/i3D2,4D2

InChI Key

OMYMRCXOJJZYKE-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)O)C([2H])([2H])NC(=O)C

Canonical SMILES

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)O

Origin of Product

United States

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